molecular formula C14H9F3O2S B1602695 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid CAS No. 895-45-4

2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid

Cat. No.: B1602695
CAS No.: 895-45-4
M. Wt: 298.28 g/mol
InChI Key: CXYQQXOGXPPFGM-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Classification

The systematic nomenclature of 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid follows International Union of Pure and Applied Chemistry guidelines, with the official name being 2-[4-(trifluoromethyl)phenyl]sulfanylbenzoic acid. This compound is registered under Chemical Abstracts Service number 895-45-4, which serves as its unique identifier in chemical databases and regulatory systems. The compound possesses multiple synonymous names reflecting different nomenclature conventions, including 2-((4-(Trifluoromethyl)phenyl)thio)benzoic acid, 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid, and 2-(4'-Trifluoromethylphenylthio)benzoic acid.

The molecular structure can be described through various chemical identifier systems. The International Chemical Identifier string is InChI=1S/C14H9F3O2S/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19), while the corresponding InChI Key is CXYQQXOGXPPFGM-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)C(F)(F)F, which provides a linear notation of the molecular structure.

Chemical Identifier Value
Chemical Abstracts Service Number 895-45-4
Molecular Formula C14H9F3O2S
Molecular Weight 298.28 g/mol
International Union of Pure and Applied Chemistry Name 2-[4-(trifluoromethyl)phenyl]sulfanylbenzoic acid
PubChem Compound Identifier 16640964
DSSTox Substance Identifier DTXSID20586356

The compound belongs to the broader classification of organosulfur compounds, specifically falling under the category of aromatic thioethers with carboxylic acid functionality. Within the chemical taxonomy, it represents a substituted benzoic acid derivative where the substitution occurs at the ortho position relative to the carboxyl group.

Historical Development and Literature Presence

The first documented creation of this compound occurred in 2007, as recorded in the PubChem database, with subsequent modifications to its entry made as recently as May 2025. The compound has garnered attention in synthetic organic chemistry literature, particularly in the context of pharmaceutical intermediate synthesis and materials science applications.

Patent literature reveals the significance of this compound and related structures in drug development programs. A notable patent filed by researchers from Janssen Pharmaceutica in 2005 describes the preparation of phenoxyalkyl thio-phenoxyacetic acids and analogs, indicating the industrial relevance of compounds containing similar structural motifs. This patent demonstrates the continued interest in trifluoromethyl-containing aromatic thioethers for pharmaceutical applications.

Crystal structure studies have contributed to the understanding of compounds containing similar structural elements. Research published in crystallographic journals has examined related compounds with iodinated aromatic rings and thioether linkages, providing insights into the structural preferences and intermolecular interactions of such molecules. These studies contribute to the broader understanding of how electron-withdrawing substituents like trifluoromethyl groups influence molecular packing and crystalline behavior.

Market research indicates ongoing commercial interest in this compound, with specialized chemical market reports tracking its production, consumption, and pricing trends across global markets. The compound is regularly featured in chemical supplier catalogs, with multiple vendors offering research-grade material with purity specifications typically ranging from 95% to 98%.

Position within Organosulfur Chemistry

Organosulfur chemistry encompasses the study of organic compounds containing sulfur atoms in various oxidation states and bonding arrangements. The field represents a significant branch of organic chemistry due to the prevalence of sulfur-containing compounds in biological systems and their importance in synthetic applications. This compound occupies a specific niche within this domain as an aromatic thioether, where sulfur serves as a bridging atom between two aromatic systems.

The compound belongs to the class of sulfides, which are characterized by the presence of carbon-sulfur-carbon linkages. In the systematic classification of organosulfur compounds, sulfides represent one of the most fundamental structural types, serving as analogs to ethers in oxygen chemistry. The particular arrangement in this compound creates a diaryl sulfide, where two aromatic rings are connected through a sulfur bridge.

The inclusion of the trifluoromethyl group significantly influences the electronic properties of the molecule. Trifluoromethyl substituents are among the most electron-withdrawing groups in organic chemistry, profoundly affecting the reactivity and stability of the aromatic system to which they are attached. This electronic modification creates opportunities for selective chemical transformations and contributes to the compound's potential utility as a synthetic intermediate.

Organosulfur Classification Structural Feature Relevance to Target Compound
Aromatic Thioether Carbon-Sulfur-Carbon bridge between aromatic rings Primary structural motif
Substituted Benzoic Acid Carboxylic acid attached to benzene ring Functional group providing acidity
Trifluoromethyl-containing Compound Electron-withdrawing fluorinated substituent Electronic modification of aromatic system
Diaryl Sulfide Sulfur bridge connecting two aromatic systems Specific subclass of thioether

The positioning of this compound within organosulfur chemistry also reflects broader trends in medicinal chemistry and materials science. The incorporation of fluorinated substituents, particularly trifluoromethyl groups, has become increasingly important in drug design due to their ability to modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity. Similarly, the presence of both acidic and thioether functionalities provides multiple sites for chemical modification and coordination, making such compounds valuable as synthetic intermediates and potential pharmaceutical leads.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2S/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYQQXOGXPPFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586356
Record name 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895-45-4
Record name 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid involves the nucleophilic substitution of a halogenated trifluoromethylbenzene derivative by a thiol-containing benzoic acid derivative (thiosalicylic acid). This reaction forms the carbon-sulfur bond linking the trifluoromethylphenyl group to the benzoic acid moiety.

Reaction Scheme Summary:

Step Operation Conditions/Notes
1 Mix thiosalicylic acid + catalyst + acid binding agent Stir 0.5 h
2 Add p-chlorobenzotrifluoride dropwise Heat and react for 7-8 h
3 Cool, add water, separate layers Stir 0.5 h
4 Acidify aqueous layer to pH 2-3 Stir 1 h to precipitate product
5 Filter and dry Obtain 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid

This method emphasizes the use of phase transfer catalysis and acid binding to facilitate the substitution reaction and improve yield and purity.

Mechanistic Considerations

  • The thiol group of thiosalicylic acid acts as a nucleophile attacking the electrophilic carbon attached to the chlorine in p-chlorobenzotrifluoride.
  • Phase transfer catalysts enhance the reaction by transferring the thiolate anion into the organic phase where the electrophilic aromatic substitution occurs.
  • Acid binding agents neutralize any released acid, preventing side reactions and decomposition.
  • The acidic work-up ensures protonation and crystallization of the product.

Related Synthetic Context

While the direct synthesis of 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid is documented, related compounds such as 2-chloro-4-trifluoromethylbenzoic acid have synthetic methods involving halogenation and substitution reactions under controlled conditions with organic solvents and catalysts. These methods provide insight into the reactivity of trifluoromethyl-substituted aromatic systems and the conditions favorable for selective substitution.

Data Summary Table of Preparation Method (From CN107176916A)

Parameter Details
Starting Material Thiosalicylic acid
Electrophilic Partner p-Chlorobenzotrifluoride
Solvent Organic solvent (unspecified)
Catalyst Phase transfer catalyst
Acid Binding Agent Present (type unspecified)
Reaction Temperature Heated to reaction temperature (not specified)
Reaction Time 7-8 hours
pH Adjustment Adjusted to 2-3 with hydrochloric acid
Isolation Method Filtration and drying
Product 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid

Research Findings and Advantages

  • The method provides a straightforward and efficient route to the target compound with good yields.
  • Use of phase transfer catalysis improves reaction rate and selectivity.
  • The process avoids harsh conditions and uses relatively accessible starting materials.
  • Acidification and crystallization steps enhance product purity.
  • The reaction time and temperature are optimized to balance conversion and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid involves its interaction with molecular targets through its trifluoromethyl and thioether groups. These functional groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations: Nitro Derivatives

The compound 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (CAS 1545-75-1) introduces a nitro group at the 2-position of the phenyl ring (adjacent to the sulfur). Key differences include:

  • Electronic Effects : The nitro group is strongly electron-withdrawing, further lowering the pKa of the benzoic acid group (enhancing acidity) compared to the parent compound .

Core Structure Modifications: Benzothiazole Derivatives

Compounds like 4-[4-(1,3-benzothiazol-2-yl)phenoxy]benzoic acid (3a, Table 1 in ) replace the thioether linkage with a benzothiazole ring. Key contrasts:

  • Pharmacophore Profile: Benzothiazoles are known for antitubercular activity, suggesting divergent biological targets compared to thioether-linked benzoic acids .
  • Solubility : The benzothiazole’s rigid aromatic system may reduce solubility relative to the more flexible thioether in the parent compound.

Oxidation State of Sulfur: Sulfones

Sulfone analogs (e.g., 5a-c in ) are synthesized by oxidizing thioethers to sulfones. Differences include:

  • Stability : Sulfones are more resistant to metabolic oxidation compared to thioethers.

Pharmacological Derivatives: Retinoic Acid Analogs

4-Amino-2-trifluoromethylphenyl retinate (ATPR) () shares a trifluoromethylphenyl group but incorporates a retinoic acid backbone. Notable distinctions:

  • Biological Activity : ATPR induces cancer cell differentiation, highlighting the role of trifluoromethyl groups in enhancing therapeutic efficacy .
  • Structural Complexity : ATPR’s polyene chain enables interactions with nuclear receptors, unlike the simpler benzoic acid scaffold.

Structural and Functional Data Table

Compound Name Molecular Formula Key Functional Groups Substituent Effects Biological Activity (Reported) References
2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid C₁₄H₉F₃O₂S Benzoic acid, thioether Enhanced lipophilicity Not explicitly stated
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid C₁₄H₈F₃NO₄S Benzoic acid, nitro, thioether Increased acidity Antimicrobial (potential)
4-[4-(1,3-Benzothiazol-2-yl)phenoxy]benzoic acid C₂₀H₁₃NO₃S Benzoic acid, benzothiazole Antitubercular activity Inhibits Mycobacterium tuberculosis
ATPR C₂₇H₂₃F₃NO₂ Retinoate, trifluoromethyl Cancer cell differentiation Induces NB4 cell differentiation

Biological Activity

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS: 895-45-4) is a substituted benzoic acid derivative characterized by a unique trifluoromethyl group attached to a phenyl ring, further linked to a thioether group. This structure imparts distinctive chemical properties that may lead to various biological activities. This article aims to summarize the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C₁₄H₉F₃O₂S
  • Molecular Weight : 298.28 g/mol
  • Structure : The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs.

Biological Activity

Research indicates that 2-[[4-(trifluoromethyl)phenyl]thio]benzoic acid exhibits several biological activities, including:

  • Inhibition of Protein Kinases :
    • The compound has been studied for its inhibitory effects on various protein kinases, which play crucial roles in cell signaling pathways. Inhibiting these kinases can be beneficial in treating neoplastic diseases like leukemia .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.
  • Anti-inflammatory Effects :
    • The thioether functionality may contribute to anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Trifluoromethylbenzoic AcidTrifluoromethyl group on benzeneLacks thioether functionality
Benzenesulfonic AcidSulfonate group instead of thioetherStronger acidity
2-Mercaptobenzoic AcidContains a thiol groupDifferent reactivity profile

The uniqueness of 2-[[4-(trifluoromethyl)phenyl]thio]benzoic acid lies in its combination of trifluoromethyl and thioether functionalities, which may impart distinct chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

  • A study published in MDPI highlighted the significance of trifluoromethyl groups in enhancing drug potency through structure-activity relationship (SAR) analyses. It was noted that the presence of such groups can significantly enhance the inhibition of specific enzymes, including those involved in neurotransmitter uptake .
  • Another investigation into compounds structurally related to 2-[[4-(trifluoromethyl)phenyl]thio]benzoic acid revealed promising results regarding their potential therapeutic applications in oncology due to their ability to inhibit tyrosine kinases involved in cancer progression .

The biological activity of 2-[[4-(trifluoromethyl)phenyl]thio]benzoic acid is hypothesized to arise from its ability to interact with various biological targets, including:

  • Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites on proteins or other biomolecules, inhibiting their function.
  • Disruption of Cellular Processes : By inhibiting key enzymes involved in cellular signaling pathways, this compound could alter cell proliferation and differentiation processes.

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, a thiol group (e.g., 4-trifluoromethylbenzenethiol) reacts with a halogenated benzoic acid derivative (e.g., 2-bromo benzoic acid) under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves varying temperature (80–120°C), catalyst (e.g., CuI for Ullmann coupling), and reaction time (12–24 hrs). Monitoring via TLC and HPLC ensures completion .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aromatic proton environments and CF₃ group integration.
  • FT-IR : Validate the thioether bond (C–S stretch ~600–700 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3000 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 327.05) and fragmentation patterns .
  • XRD : For crystalline samples, single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–S bond ~1.78 Å) .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer : The hydrophobic CF₃ group reduces aqueous solubility but enhances stability in organic solvents (e.g., DMSO, THF). Solubility can be quantified via shake-flask method: dissolve 10 mg in 1 mL solvent, filter, and measure concentration via UV-Vis at λmax ~260 nm. Stability studies (e.g., 24 hrs at 25°C) show <5% degradation in DMSO vs. ~20% in PBS (pH 7.4) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the thioether linkage in catalytic or biological environments?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates bond dissociation energies (BDE) for the C–S bond (~250 kJ/mol) and electron density maps. These predict susceptibility to oxidation (e.g., by H₂O₂ to sulfoxide) or nucleophilic attack. Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes (e.g., COX-2) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., COX-2 inhibition vs. lack of in vivo efficacy)?

  • Methodological Answer :

  • Dose-Response Curves : Test IC₅₀ values across concentrations (1 nM–100 µM) in enzyme assays (e.g., fluorometric COX-2 kit).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ <30 mins suggests poor bioavailability).
  • In Vivo PK/PD : Administer 10 mg/kg (IV/oral) in rodent models; measure plasma concentration (LC-MS/MS) and correlate with efficacy endpoints (e.g., paw edema reduction) .

Q. How does substituent positioning (e.g., ortho vs. para thioether) affect electronic properties and intermolecular interactions?

  • Methodological Answer : Compare Hammett σ values (ortho: σ ≈ 0.45 vs. para: σ ≈ 0.55) to quantify electron-withdrawing effects. Cyclic voltammetry (CH Instruments) measures redox potentials (E₁/₂ ~ −0.8 V vs. Ag/AgCl) for thioether oxidation. XRD of co-crystals with π-acceptors (e.g., TCNQ) reveals charge-transfer interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : For chiral analogs (e.g., derivatives with asymmetric centers), use chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) to monitor enantiomeric excess (ee >98%). Optimize catalytic asymmetric synthesis (e.g., Pd-catalyzed C–S coupling with BINAP ligands) and avoid racemization via low-temperature workup (−20°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid
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2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.